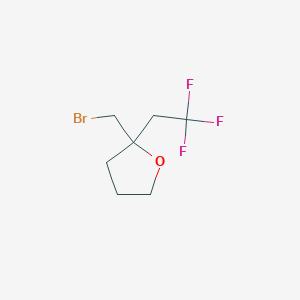
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. The presence of bromomethyl and trifluoroethyl groups in the molecule makes it a compound of interest in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane typically involves the reaction of a suitable oxolane precursor with bromomethyl and trifluoroethyl reagents. Common synthetic routes may include:
Halogenation: Introduction of the bromomethyl group through halogenation reactions.
Fluorination: Incorporation of the trifluoroethyl group using fluorinating agents.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and fluorination processes under controlled conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols may be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution, while the trifluoroethyl group may influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)oxolane: Lacks the trifluoroethyl group.
2-(2,2,2-Trifluoroethyl)oxolane: Lacks the bromomethyl group.
Propriétés
Formule moléculaire |
C7H10BrF3O |
|---|---|
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-6(2-1-3-12-6)4-7(9,10)11/h1-5H2 |
Clé InChI |
LYNYMZFPGFIHJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)(CC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


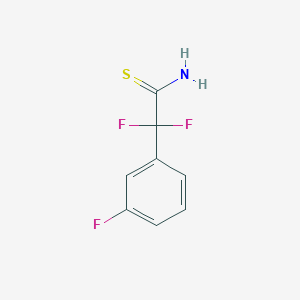
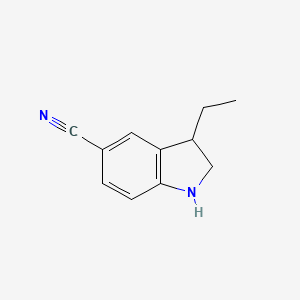
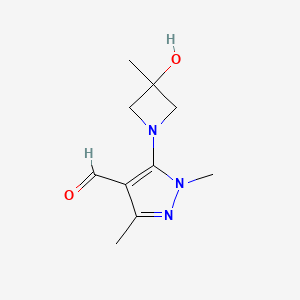
![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)

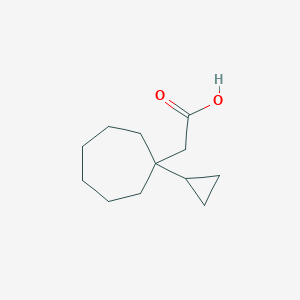
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)

![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)
